Given the structural similarity of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol to other known bioactive quinazoline derivatives, potential research areas could include:
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic organic compound classified under the quinazoline family. This compound features a bicyclic structure that includes a quinazoline core, characterized by a fused benzene and pyrimidine ring. Its molecular formula is and it has a molecular weight of approximately 164.20 g/mol. The compound exhibits various functional groups, contributing to its versatility in
The reactivity of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol can be attributed to its functional groups. Key reactions include:
These reactions enable the synthesis of various derivatives and analogs that may exhibit enhanced biological properties.
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol has demonstrated notable biological activities, including:
These biological activities underscore its significance in pharmaceutical research .
The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol can be achieved through several methods:
These methods highlight the compound's synthetic accessibility and versatility in organic chemistry .
The applications of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol span various fields:
These applications make it a valuable compound in both industrial and research settings .
Interaction studies involving 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol focus on its binding affinity with various biological targets:
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .
Several compounds share structural similarities with 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol. Here are some notable examples:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 5-Methylquinazolin-4(3H)-one | 0.70 | Exhibits strong antitumor activity |
| 2-Methylquinazoline | 0.68 | Known for antibacterial properties |
| 6-Methoxyquinazolin | 0.65 | Shows promise in anti-inflammatory applications |
| 2-Methylpyrido[3,4-d]pyrimidin-4-one | 0.60 | Has distinct neuroprotective effects |
The uniqueness of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol lies in its specific tetrahydro structure and diverse biological activities that differentiate it from these similar compounds .
The quinazoline scaffold was first described in the 19th century, with derivatives like 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol emerging more recently. Early synthetic routes for quinazolines involved cyclization of anthranilic acid derivatives. The specific synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol was reported in 2012 via a palladium-catalyzed reaction using 1-cyclohexene-1-carboxylic acid and acetamidine hydrochloride. Modifications to this method, including microwave-assisted and greener catalytic approaches, have since improved yields and reduced environmental impact.
Quinazolines are classified as benzodiazines, with 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol belonging to the tetrahydroquinazolinone subgroup. Unlike fully aromatic quinazolines (e.g., gefitinib), its partially saturated structure enhances solubility and alters electronic properties, influencing binding to biological targets. Key comparisons include:
The compound’s structure features a methyl group at position 2 and a hydroxyl group at position 4, with partial saturation of the benzene ring (Figure 1).
(Insert suggested figure: 2D structure from PubChem )
Tetrahydroquinazolines bridge traditional quinazoline chemistry and modern drug design. Their saturated rings reduce planarity, potentially mitigating toxicity associated with intercalation into DNA. Recent studies highlight their role as:
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol possesses the molecular formula C₉H₁₂N₂O [1] [2] [3]. The compound exhibits a molecular weight of 164.20 to 164.21 daltons, as consistently reported across multiple chemical databases [1] [4] [7]. The monoisotopic mass has been precisely determined to be 164.094963 daltons [1].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O | [1] [2] [3] |
| Molecular Weight | 164.20-164.21 Da | [1] [4] [7] |
| Monoisotopic Mass | 164.094963 Da | [1] |
| Chemical Abstracts Service Number | 19178-21-3 | [1] [2] [7] |
| Molecular Descriptor Locator Number | MFCD16872923 | [6] [7] |
The elemental composition reveals the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom [1] [2]. This molecular composition places the compound within the tetrahydroquinazoline family, representing a partially saturated derivative of the quinazoline heterocyclic system [1] [15].
The structural architecture of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is characterized by a bicyclic heterocyclic framework consisting of a fused benzene ring and a pyrimidine ring system [15] [18]. The compound features a saturated cyclohexane ring fused to the pyrimidine moiety, distinguishing it from the fully aromatic quinazoline parent structure [14] [15].
The structural representation can be expressed through multiple molecular notation systems. The Simplified Molecular Input Line Entry System notation is documented as "OC1=C2CCCCC2=NC(C)=N1" [2] [24], while the canonical Simplified Molecular Input Line Entry System appears as "CC1N=C2CCCCC2=C(O)N=1" [2].
| Structural Identifier | Value | |
|---|---|---|
| Simplified Molecular Input Line Entry System | OC1=C2CCCCC2=NC(C)=N1 | [2] [24] |
| Canonical Simplified Molecular Input Line Entry System | CC1N=C2CCCCC2=C(O)N=1 | [2] |
| International Chemical Identifier | InChI=1S/C9H12N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H2,1H3,(H,10,11,12) | [2] [6] |
| International Chemical Identifier Key | POZNQGBUFZFKPQ-UHFFFAOYSA-N | [2] [6] [44] |
The conformational behavior of tetrahydroquinazoline derivatives demonstrates significant flexibility due to the saturated cyclohexane portion of the molecular framework [14] [17]. High-level quantum chemistry calculations on related tetrahydroquinoline systems have revealed the existence of multiple stable conformations [14] [17]. The saturated ring system allows for conformational interconversion through low energy barriers, typically around 104 wavenumbers [14] [17].
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-methyl-5,6,7,8-tetrahydroquinazolin-4-ol [1] [2]. Alternative International Union of Pure and Applied Chemistry designations include 2-methyl-5,6,7,8-tetrahydro-4-quinazolinol [7] and 2-methyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one [6], reflecting the tautomeric equilibrium between the hydroxyl and ketone forms [35] [37].
The compound exhibits multiple synonymous designations across chemical literature and databases [1] [8]. These alternative names include 2-Methyl-5,6,7,8-tetrahydro-4(1H)-quinazolinone, 2-Methyl-5,6,7,8-tetrahydro-4(3H)-quinazolinone, and 5,6,7,8-Tetrahydro-2-methyl-4(3H)-quinazolinone [1]. The German nomenclature system designates the compound as 2-Methyl-5,6,7,8-tetrahydro-4(1H)-chinazolinon, while the French designation is 2-Méthyl-5,6,7,8-tétrahydro-4(1H)-quinazolinone [1].
| Nomenclature System | Designation | |
|---|---|---|
| International Union of Pure and Applied Chemistry Primary | 2-methyl-5,6,7,8-tetrahydroquinazolin-4-ol | [1] [2] |
| International Union of Pure and Applied Chemistry Alternative | 2-methyl-5,6,7,8-tetrahydro-4-quinazolinol | [7] |
| International Union of Pure and Applied Chemistry Tautomer | 2-methyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | [6] |
| German | 2-Methyl-5,6,7,8-tetrahydro-4(1H)-chinazolinon | [1] |
| French | 2-Méthyl-5,6,7,8-tétrahydro-4(1H)-quinazolinone | [1] |
The stereochemical analysis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol reveals an absence of stereogenic centers within the molecular framework [13] [20]. The compound exhibits achiral characteristics, as confirmed by multiple chemical databases and suppliers [13]. The saturated cyclohexane ring adopts conformational flexibility without generating asymmetric carbon atoms [14] [17].
Quinazoline derivatives can demonstrate axial chirality under specific substitution patterns, particularly when bulky substituents create restricted rotation around nitrogen-carbon bonds [21] [23]. However, the specific substitution pattern in 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol does not generate such stereochemical complexity [13] [20]. The compound maintains stereochemical uniformity across its molecular structure, distinguishing it from more complex quinazoline derivatives that exhibit optical activity [21] [23].
| Stereochemical Property | Characteristic | |
|---|---|---|
| Chiral Centers | None | [13] [20] |
| Optical Activity | None | [13] [20] |
| Stereochemical Designation | Achiral | [13] |
| Conformational Flexibility | Present in saturated ring | [14] [17] |
The physicochemical characterization of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol encompasses various fundamental properties that define its behavior under different conditions [24] [29]. The compound exists as a solid at room temperature, with specific storage recommendations indicating stability under inert atmosphere conditions [7] [24].
Solubility characteristics demonstrate limited aqueous solubility, with enhanced dissolution observed in organic solvents [26] [29]. Related quinazoline derivatives exhibit solubility patterns that increase with temperature and show greater dissolution in polar aprotic solvents such as dimethylformamide [26]. The compound requires careful handling during stock solution preparation, with recommendations for ultrasonic treatment to enhance dissolution [4].
| Physical Property | Value/Characteristic | Reference |
|---|---|---|
| Physical State | Solid | [7] [24] |
| Storage Conditions | Inert atmosphere, room temperature | [7] [24] |
| Aqueous Solubility | Limited | [26] [29] |
| Organic Solvent Compatibility | Enhanced | [26] [29] |
| Stock Solution Concentration | 10 millimolar recommended | [4] |
The thermal properties of structurally related tetrahydroquinoline compounds provide insight into expected behavior patterns [25] [28]. Similar compounds in this chemical class demonstrate melting points in the range of 15-17 degrees Celsius for tetrahydroquinoline derivatives, with boiling points approaching 249-250 degrees Celsius [25] [28]. The density of comparable structures approximates 1.06 grams per milliliter, with refractive indices near 1.5940 [28].
The structural comparison of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol with related quinazoline derivatives reveals significant variations in molecular architecture and functional properties [30] [31] [32]. The parent quinazoline structure (C₈H₆N₂) maintains full aromaticity with a molecular weight of 144.17 daltons, contrasting with the partially saturated tetrahydro derivative [31].
The methylquinazoline family demonstrates structural diversity through positional isomerism [31] [33]. 2-Methylquinazoline (C₉H₈N₂) exhibits a molecular weight of 144.17 daltons and maintains complete aromatic character [31]. The addition of the hydroxyl group at position 4 and the saturation of the benzene ring in 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol increases the molecular weight to 164.20 daltons while introducing significant conformational flexibility [1] [14].
| Compound | Molecular Formula | Molecular Weight (Da) | Saturation Level | Functional Groups | |
|---|---|---|---|---|---|
| Quinazoline | C₈H₆N₂ | 144.17 | Fully aromatic | None | [31] |
| 2-Methylquinazoline | C₉H₈N₂ | 144.17 | Fully aromatic | Methyl | [31] |
| 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol | C₉H₁₂N₂O | 164.20 | Partially saturated | Methyl, hydroxyl | [1] |
| 2-Methyl-4(3H)-quinazolinone | C₉H₈N₂O | 160.17 | Fully aromatic | Methyl, ketone | [29] |
The tautomeric relationship between quinazolin-4-ol and quinazolin-4-one forms represents a fundamental structural feature within this chemical class [35] [37] [38]. The lactam-lactim tautomerism significantly influences the chemical reactivity and biological properties of these compounds [37]. In polar solvents, the lactam form (quinazolin-4-one) predominates, while non-polar environments favor the lactim form (quinazolin-4-ol) [36] [38].